molecular formula C5H2ClIN4O B2945124 6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one CAS No. 2131742-03-3

6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2945124
CAS No.: 2131742-03-3
M. Wt: 296.45
InChI Key: RIEBRYTVLQKGDX-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promise as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).

Antimicrobial and Antifungal Applications

  • Pyrazolopyrimidine compounds have been synthesized and evaluated for their antimicrobial activity. These studies have demonstrated the potential of these derivatives in treating microbial infections, showcasing the versatility of the pyrazolopyrimidine scaffold in medicinal chemistry (Shamroukh et al., 2007).

Neurological Disorder Treatment

  • Derivatives of pyrazolopyrimidine have been identified as potent inhibitors of specific enzymes, showing potential for the treatment of cognitive disorders. This highlights the role of such compounds in developing new therapeutic agents for neurological conditions (Verhoest et al., 2012).

Anti-inflammatory and Analgesic Activities

  • Research has been conducted on novel pyrazolopyrimidine derivatives for their anti-inflammatory and analgesic properties. These studies contribute to the development of new pain management and anti-inflammatory drugs, underscoring the therapeutic importance of pyrazolopyrimidine compounds (Antre et al., 2011).

Enzyme Inhibition for Drug Discovery

  • Pyrazolopyrimidine derivatives have been synthesized and tested as inhibitors of various enzymes, demonstrating the compound's potential as a scaffold for developing enzyme inhibitors. This is crucial for the discovery of drugs targeting specific enzymatic pathways in disease treatment (Ali et al., 2003).

Properties

IUPAC Name

6-chloro-3-iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4O/c6-5-8-3-1(4(12)9-5)2(7)10-11-3/h(H2,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEBRYTVLQKGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(NC2=O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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